5-Methylthiophen-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

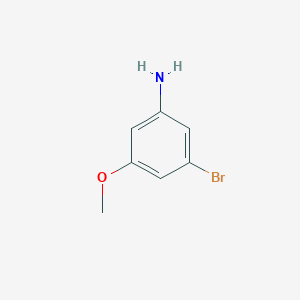

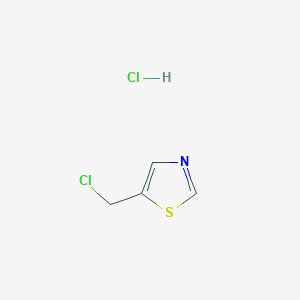

5-Methylthiophen-3-amine is a heterocyclic organic compound that features a thiophene ring substituted with a methyl group at the 5-position and an amine group at the 3-position. Thiophene derivatives, including this compound, are known for their significant roles in medicinal chemistry and material science due to their unique chemical properties and biological activities .

Wirkmechanismus

Target of Action

The primary targets of 5-Methylthiophen-3-amine are the voltage-gated sodium and calcium channels, as well as the GABA transporter (GAT) . These targets play crucial roles in the transmission of nerve impulses, which are fundamental to the functioning of the nervous system.

Mode of Action

This compound interacts with its targets by inhibiting the function of the voltage-gated sodium and calcium channels . This inhibition disrupts the normal flow of ions through these channels, which can alter the electrical activity of the neurons. The compound also affects the GABA transporter, potentially influencing the reuptake of this neurotransmitter .

Biochemical Pathways

It is known that the compound’s action on the voltage-gated sodium and calcium channels and the gaba transporter can influence several neuronal signaling pathways . These pathways are involved in various physiological processes, including pain perception and seizure activity.

Pharmacokinetics

One study found that a related compound showed a higher ed50 value than reference drugs, suggesting a potential for good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action include altered neuronal activity due to the inhibition of voltage-gated sodium and calcium channels and the influence on the GABA transporter . These changes can result in anticonvulsant and antinociceptive effects .

Biochemische Analyse

Cellular Effects

Related thiophene compounds have been shown to have significant effects on cellular function . For example, certain thiophene derivatives have demonstrated growth inhibitory effects on human cancer cell lines

Molecular Mechanism

As a thiophene derivative, it may share some of the properties of other thiophenes, which have been shown to interact with various biomolecules

Metabolic Pathways

The metabolic pathways involving 5-Methylthiophen-3-amine are not well-characterized. It is known that drug metabolism generally involves two phases: phase I (functionalization reactions) and phase II (conjugation reactions)

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylthiophen-3-amine typically involves the functionalization of thiophene rings. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources . Another method is the Gewald reaction, which involves the condensation of α-cyanoesters with elemental sulfur and ketones .

Industrial Production Methods: Industrial production of thiophene derivatives often employs multicomponent reactions and catalytic processes to enhance yield and selectivity. These methods are optimized for large-scale production, ensuring the efficient synthesis of high-purity compounds .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Methylthiophen-3-amine undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiophene ring, often using halogenated reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenated reagents, nucleophiles.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, sulfides.

Substitution: Various substituted thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

5-Methylthiophen-3-amine has diverse applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

Thiophene: The parent compound, a five-membered ring with a sulfur atom.

2-Methylthiophene: A thiophene derivative with a methyl group at the 2-position.

3-Aminothiophene: A thiophene derivative with an amine group at the 3-position.

Uniqueness of 5-Methylthiophen-3-amine: this compound is unique due to the presence of both a methyl group and an amine group on the thiophene ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Eigenschaften

IUPAC Name |

5-methylthiophen-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NS/c1-4-2-5(6)3-7-4/h2-3H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHGSDEFWAXHCDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CS1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10423645 |

Source

|

| Record name | 5-methylthiophen-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153137-85-0 |

Source

|

| Record name | 5-methylthiophen-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzene](/img/structure/B176922.png)

![Methyl 1-methylbicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B176938.png)

![2-(Methylthio)-6,7-dihydrothieno[3,2-D]pyrimidin-4-OL](/img/structure/B176941.png)

acetic acid](/img/structure/B176944.png)

![(3-Chlorophenyl)-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B176946.png)